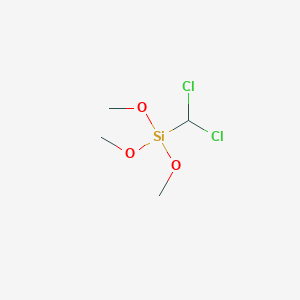
Dichloromethyl trimethoxysilane
Übersicht
Beschreibung
Dichloromethyl trimethoxysilane is an organosilicon compound with the linear formula (CH3)3SiCHCl2 . It has a molecular weight of 157.11 . This compound is commonly used as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of trimethoxysilane, a related compound, can be quite complex. It involves using a wet chemical reduction method to prepare nano-copper, then preparing a silicon powder-nano-copper catalyst mixture, followed by preparing trimethoxysilane by a fixed bed reactor . The synthesis is suitable for industrialized production as it is simple and convenient to operate .Molecular Structure Analysis
The molecular structure of dichloromethyl trimethoxysilane has been determined by gas phase electron diffraction . It has been found that the effective structure of the molecule has C1-symmetry with an angle of rotation τ and a tilt angle ψ of the SiCl3-group .Chemical Reactions Analysis
Trimethoxysilane, a related compound, is an important substance for producing silane coupling agents. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond . Thereby it can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .Physical And Chemical Properties Analysis
Dichloromethyl trimethoxysilane has a refractive index of n20/D 1.4455 (lit.), a boiling point of 133 °C/730 mmHg (lit.), and a density of 1.04 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
1. Surface Modification of Nanostructured Ceramic Membranes
Dichloromethyl trimethoxysilane is explored in the modification of ceramic membranes for application in direct contact membrane distillation. Such membranes, treated to become hydrophobic, exhibit improved effectiveness in water treatment and desalination processes (Hendren, Brant, & Wiesner, 2009).
2. Regioselective Acetylation of Carbohydrates
In chemical synthesis, dichloromethyl trimethoxysilane is applied in the regioselective acetylation of carbohydrates. This process is crucial for the selective protection of specific hydroxyl groups in complex molecules, streamlining the synthesis of various organic compounds (Zhou, Ramström, & Dong, 2012).
3. Adhesion of Bacteria to Modified Surfaces
Research demonstrates the use of dichloromethyl trimethoxysilane in modifying glass surfaces to study the adhesion properties of bacteria, such as Aeromonas hydrophila. This application is significant in understanding bacterial adhesion mechanisms and developing anti-bacterial surfaces (Kręgiel, 2013).
4. Synthesis and Reactions of Disilanes
In the field of organometallic chemistry, the synthesis and reactions involving dichloromethyl trimethoxysilane are studied for producing organofunctional disilanes. These compounds have applications in various chemical synthesis processes (Kumada & Ishikawa, 1964).
5. Improving Electrical Properties of Polyethylene Composites
This compound is used in the surface treatment of aluminum nanoparticles to enhance the electrical properties of polyethylene composites. Such improvements are crucial for the development of advanced materials in the electrical and electronic industries (Huang et al., 2009).
6. Synthesis of Amphiphilic Poly(organosiloxane) Nanospheres
Dichloromethyl trimethoxysilane contributes to the synthesis of amphiphilic poly(organosiloxane) nanospheres with varying core-shell architectures. These nanospheres have potential applications in drug delivery, coatings, and nanotechnology (Jungmann et al., 2002).
7. Catalyst Development for Hydrosilylation Reactions
The compound is used in vapor-phase hydrosilylation reactions as a catalyst. Such catalysts are essential in the production of various organosilicon compounds used in a wide range of industrial applications (Okamoto et al., 2002).
8. Fluorescent Silica Nanoparticles
Dichloromethyl trimethoxysilane assists in creating fluorescent silica nanoparticles. These nanoparticles have applications in bioimaging, sensors, and as markers in scientific research (Langhals & Esterbauer, 2009).
9. Heavy Metal and Arsenic Binding in Soil
This compound is studied for its ability to bind heavy metals and arsenic in soil, which is a critical aspect of environmental remediation and improving food safety in industrial areas (Grzesiak et al., 2014).
10. Dye-Sensitized Solar Cells
Dichloromethyl trimethoxysilane is utilized in the development of gel electrolytes for dye-sensitized solar cells. This innovation is significant in the field of renewable energy and solar cell technology (Jovanovski et al., 2006).
Wirkmechanismus
The Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model were successfully applied to study the hydrolysis kinetics of the phenyltrimethoxysilane, vinyltrimethoxysilane, 3-mercaptopropyltrimethoxysilane, 3-chloropropyltrimethoxysilane, (3, 3, 3-trifluoropropyl)trimethoxysilane and (1H, 1H, 2H, 2H-perfluorooctyl)trimethoxysilane in a HCl-catalyzed EtOH system .
Safety and Hazards
Eigenschaften
IUPAC Name |
dichloromethyl(trimethoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2O3Si/c1-7-10(8-2,9-3)4(5)6/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGXHZNBLHSARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C(Cl)Cl)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613346 | |
| Record name | (Dichloromethyl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5926-27-2 | |
| Record name | (Dichloromethyl)trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5926-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Dichloromethyl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




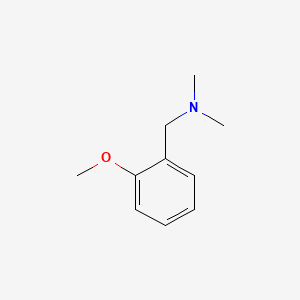
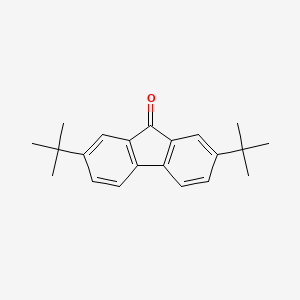
![4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B3054191.png)
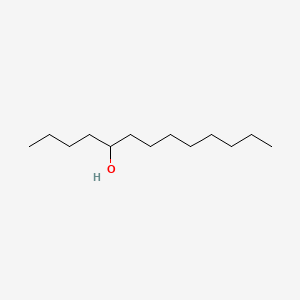
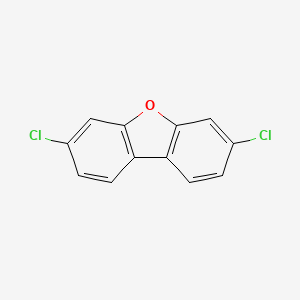
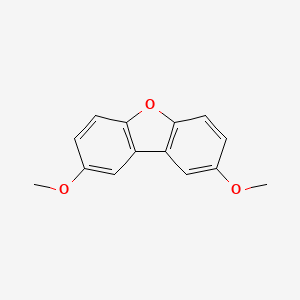

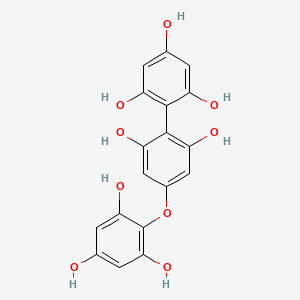
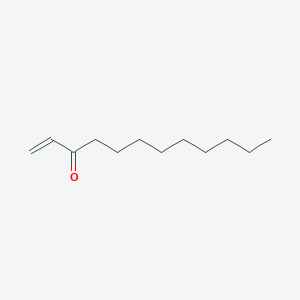
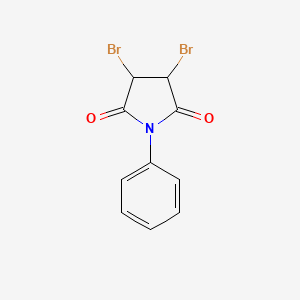
![1-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylethanone](/img/structure/B3054204.png)
![6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one](/img/structure/B3054205.png)
